molecular formula C13H15N3O5 B1328624 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid CAS No. 942474-59-1

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid

Cat. No.: B1328624
CAS No.: 942474-59-1
M. Wt: 293.27 g/mol
InChI Key: WNIUPGDWCZXMDY-UHFFFAOYSA-N
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Description

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid is a chemical compound with a complex structure that includes a piperidine ring, a carbamoyl group, and a nitrobenzoic acid moiety

Preparation Methods

The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the carbamoyl and nitro groups. One common synthetic route involves the reaction of 4-carbamoylpiperidine with 5-nitrobenzoic acid under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid can be compared with similar compounds, such as:

    4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid: This compound has a similar structure but lacks the nitro group.

    Revefenacin: A compound with a similar piperidine ring structure but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)11-2-1-9(16(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIUPGDWCZXMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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